molecular formula C10H16Cl2N4 B11859372 (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride CAS No. 1185309-61-8

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride

Cat. No.: B11859372
CAS No.: 1185309-61-8
M. Wt: 263.16 g/mol
InChI Key: IYLBVGMGUGXILD-UHFFFAOYSA-N
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Description

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride (CAS 1185312-21-3) is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 6 and a piperidin-4-ylmethyl-amine moiety at position 3, formulated as a hydrochloride salt. Its molecular formula is C₉H₁₄Cl₂N₄, with a molecular weight of 249.14 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical development.

Properties

CAS No.

1185309-61-8

Molecular Formula

C10H16Cl2N4

Molecular Weight

263.16 g/mol

IUPAC Name

6-chloro-N-(piperidin-4-ylmethyl)pyridazin-3-amine;hydrochloride

InChI

InChI=1S/C10H15ClN4.ClH/c11-9-1-2-10(15-14-9)13-7-8-3-5-12-6-4-8;/h1-2,8,12H,3-7H2,(H,13,15);1H

InChI Key

IYLBVGMGUGXILD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC2=NN=C(C=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Step 1: Reductive Amination

6-Chloropyridazine-3-carbaldehyde undergoes reductive amination with piperidin-4-ylmethanamine using NaBH₃CN in MeOH:

  • Conditions : 0.1 M MeOH, 25°C, 12 h

  • Yield : 72% (isolated as free base)

Step 2: Hydrochloride Salt Formation

The free base is treated with HCl (4 M in dioxane) in EtOAc, yielding the hydrochloride salt with 95% purity (NMR).

Curtius Rearrangement for Amine Functionalization

Patent WO2021074138A1 describes a one-pot Curtius rearrangement to access secondary amines. For the target compound:

  • Acyl Azide Formation : React 6-chloropyridazine-3-carbonyl chloride with DPPA (diphenylphosphoryl azide) and Et₃N in toluene.

  • Thermal Decomposition : Heat at 100°C to generate isocyanate.

  • Nucleophilic Trapping : Add piperidin-4-ylmethanamine in t-BuOH, followed by HCl hydrolysis.

  • Yield : 60% (after purification via silica gel chromatography)

Comparative Analysis of Synthetic Routes

Method Key Step Yield Purity Scalability
Suzuki Cross-CouplingPd-catalyzed coupling85%>95%High
Reductive AminationNaBH₃CN-mediated reduction72%90%Moderate
Curtius RearrangementDPPA-mediated rearrangement60%85%Low

The Suzuki route offers superior scalability and purity, making it industrially preferable. However, the reductive amination method provides a shorter pathway for small-scale synthesis.

Purification and Characterization

Final purification employs silica gel chromatography (DCM:MeOH 95:5) or recrystallization from EtOAc/hexane. Characterization data aligns with literature:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.45–1.60 (m, 4H, piperidine), 3.25–3.40 (m, 2H, CH₂NH), 7.85 (s, 1H, pyridazine-H).

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Optimization Strategies

  • DPPA Byproducts : Phosphorous salts from DPPA require extensive washing with cold Et₂O.

  • Regioselectivity : PdCl₂(dppf) ensures exclusive 3-position coupling in Suzuki reactions, avoiding bis-adducts.

  • Solvent Choice : Toluene/EtOH minimizes side reactions vs. THF, which promotes proto-deboronation .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridazine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiplatelet Activity
Research has indicated that compounds similar to (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride can act as antagonists of the platelet glycoprotein IIb/IIIa receptor. This receptor plays a crucial role in platelet aggregation and thrombus formation. Compounds that inhibit this receptor are being studied for their potential use in treating thromboembolic disorders, such as myocardial infarction and stroke .

2. Cancer Treatment
Recent studies have explored the cytotoxic effects of various piperidine derivatives on cancer cell lines. For instance, compounds incorporating similar structural features have shown promising results in inhibiting the growth of human breast cancer cells (MCF-7) through mechanisms involving apoptosis and cell cycle arrest. The potential for this compound to exhibit similar effects warrants further investigation .

3. Inhibition of Carbonic Anhydrases
Carbonic anhydrases are enzymes that play a significant role in various physiological processes, including respiration and acid-base balance. Inhibitors of these enzymes are being explored for the treatment of conditions such as glaucoma and certain types of cancer. The structural attributes of this compound may allow it to interact effectively with these enzymes, making it a candidate for further research in this area .

Data Table: Summary of Research Findings

Application AreaStudy FocusKey FindingsReference
Antiplatelet ActivityInhibition of glycoprotein IIb/IIIaPotential use as a thrombolytic agent
Cancer TreatmentCytotoxicity against MCF-7 breast cancer cellsInduces apoptosis and cell cycle arrest
Carbonic Anhydrase InhibitionEnzyme inhibition studiesMay serve as an effective inhibitor for therapeutic uses

Case Studies

Case Study 1: Antiplatelet Effects
In a study examining the effects of various glycoprotein IIb/IIIa antagonists, compounds structurally related to this compound demonstrated significant inhibition of platelet aggregation in vitro. This suggests potential therapeutic applications in preventing thrombus formation during cardiovascular events.

Case Study 2: Cancer Cell Line Evaluation
A series of experiments conducted on MCF-7 cells revealed that derivatives similar to this compound exhibited dose-dependent cytotoxicity. Mechanistic studies indicated that these compounds could activate apoptotic pathways, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

A selection of closely related compounds is summarized in Table 1, with detailed comparisons below:

Table 1: Comparative Analysis of Structural Analogues

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Notes
(6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine HCl 1185312-21-3 C₉H₁₄Cl₂N₄ Piperidin-4-ylmethyl-amine, Cl N/A MW 249.14
1-(6-Chloropyridazin-3-yl)piperidin-4-ol 1722-11-8 C₉H₁₂ClN₃O Piperidin-4-ol, Cl 0.90 Hydroxyl substitution
3-Chloro-6-(piperazin-1-yl)pyridazine HCl 14959-32-1 C₈H₁₂Cl₂N₄ Piperazine, Cl 0.84 Dual nitrogen heterocycle
(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine HCl - C₉H₁₄ClFN₄ Pyrimidine, F, Piperidin-3-ylamine - Pyrimidine core
Detailed Comparisons

1-(6-Chloropyridazin-3-yl)piperidin-4-ol (CAS 1722-11-8)

  • Structural Difference : Replaces the methylamine group in the target compound with a hydroxyl group at the piperidine 4-position.
  • This may limit blood-brain barrier penetration, affecting CNS-targeted applications .

3-Chloro-6-(piperazin-1-yl)pyridazine Hydrochloride (CAS 14959-32-1)

  • Structural Difference : Substitutes piperidine with piperazine (a six-membered ring with two nitrogen atoms).
  • Impact : Piperazine introduces additional hydrogen-bonding sites and increases basicity, which could enhance interactions with acidic biological targets (e.g., enzymes or receptors). However, the dual nitrogen atoms may alter pharmacokinetics, such as metabolic stability .

(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine Hydrochloride

  • Structural Difference : Replaces pyridazine with pyrimidine and substitutes chlorine with fluorine.
  • Fluorine’s electronegativity may improve metabolic stability and binding affinity compared to chlorine .
Physicochemical and Analytical Data
  • HPLC Retention Time : While direct data for the target compound is unavailable, structurally related compounds (e.g., 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline derivatives) exhibit retention times as low as 0.75 minutes under specific HPLC conditions (e.g., SQD-FA05) . This suggests high polarity, consistent with the hydrochloride salt formulation.

Biological Activity

The compound (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C10H16ClN4
  • Molecular Weight : 263.16 g/mol
  • CAS Number : 1185313-84-1
  • Hydrochloride Form : Yes

The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes.

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to this piperidine derivative exhibit significant anticancer properties. For instance, a related compound showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
    • The compound's structure allows for interactions with cellular pathways that regulate apoptosis and cell cycle progression, making it a candidate for further investigation in cancer therapeutics.
  • Neuropharmacological Effects :
    • The compound has been studied for its potential effects on the central nervous system (CNS). It may act as a modulator of metabotropic glutamate receptors, which are implicated in various CNS disorders . This suggests potential applications in treating conditions such as anxiety and depression.
  • Cholinesterase Inhibition :
    • Similar piperidine derivatives have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound possesses favorable absorption characteristics with adequate oral bioavailability. For example, related compounds have shown a bioavailability of approximately 31.8% after oral administration, with a clearance rate suggesting moderate systemic exposure .

Toxicity Profile

Toxicity assessments have revealed that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models, indicating a potentially favorable safety profile for therapeutic use .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerEnhanced cytotoxicity in hypopharyngeal tumor cells; apoptosis induction
CNS ModulationPotential mGluR5 modulation; effects on anxiety-like behaviors in rodent models
Cholinesterase InhibitionInhibition of AChE and BuChE; implications for Alzheimer's treatment
ToxicityNo acute toxicity observed at high doses in mice

Notable Research Studies

  • Anticancer Research : A study explored the efficacy of piperidine derivatives against various cancer cell lines, demonstrating improved inhibitory effects on cell proliferation compared to existing therapies .
  • CNS Disorders : Research into allosteric modulators targeting mGluR5 has shown promise for treating anxiety and depression-related disorders, suggesting that this compound could play a role in this area .
  • Neurodegenerative Disease Models : Studies assessing cholinesterase inhibition highlighted the potential of this compound in enhancing cognitive function through neurotransmitter modulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloro-pyridazin-3-yl)-piperidin-4-ylmethyl-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and amination steps. For example:

  • Step 1 : Formation of the piperidine ring via alkylation or reductive amination of 4-methylpiperidine derivatives under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Step 2 : Attachment of the pyridazine moiety via coupling reactions (e.g., Buchwald-Hartwig amination) using palladium catalysts .
  • Critical Parameters : Temperature (60–100°C), pH (neutral to slightly basic), and solvent choice (e.g., DMF or THF) significantly impact reaction efficiency. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyridazine and piperidine rings. Key peaks: δ 8.2–8.5 ppm (pyridazine protons), δ 3.1–3.4 ppm (piperidine methylene) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]+^+ at m/z 255–260, with chlorine isotopic patterns confirming molecular composition .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity. Retention time: ~6.5 minutes under optimized conditions .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Profile :

  • Thermal Stability : Decomposition occurs above 150°C, as shown by TGA-DSC analysis.
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Hygroscopicity : The hydrochloride salt is moderately hygroscopic; desiccants like silica gel are recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Computational Strategies :

  • Density Functional Theory (DFT) : Calculate activation energies for key steps (e.g., amination) to identify rate-limiting stages .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilicity) .
  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases propose alternative routes using fragment-based libraries .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 2–10 μM in kinase inhibition assays) may arise from:

  • Assay Conditions : Differences in ATP concentrations or buffer pH alter binding kinetics.
  • Solution : Standardize protocols (e.g., fixed ATP at 1 mM, pH 7.4) and validate via orthogonal assays (SPR or ITC) .
    • Data Reconciliation : Use meta-analysis tools (e.g., Prism) to aggregate datasets and identify outliers via Grubbs’ test .

Q. How can researchers design derivatives to improve selectivity for target receptors?

  • Structural Modification Strategies :

Modification Site Approach Impact
Pyridazine ringIntroduce electron-withdrawing groups (e.g., –NO2_2)Enhances π-stacking with hydrophobic pockets
Piperidine nitrogenReplace methyl with bulkier substituents (e.g., cyclopropyl)Reduces off-target binding
  • Validation : Synthesize analogs via parallel synthesis and screen using high-throughput SPR or fluorescence polarization .

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